molecular formula C17H18O6 B14385524 (2,5-Dimethoxyphenyl)(2-hydroxy-4,5-dimethoxyphenyl)methanone CAS No. 88133-95-3

(2,5-Dimethoxyphenyl)(2-hydroxy-4,5-dimethoxyphenyl)methanone

Cat. No.: B14385524
CAS No.: 88133-95-3
M. Wt: 318.32 g/mol
InChI Key: JFVOCPIAPHHHQL-UHFFFAOYSA-N
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Description

(2,5-Dimethoxyphenyl)(2-hydroxy-4,5-dimethoxyphenyl)methanone is a chemical compound that belongs to the class of chalcones. Chalcones are flavonoid-type phenolic compounds known for their bioactive properties. This compound is characterized by its unique structure, which includes two aromatic rings with methoxy and hydroxy substituents .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2,5-Dimethoxyphenyl)(2-hydroxy-4,5-dimethoxyphenyl)methanone typically involves the condensation of 2,5-dimethoxybenzaldehyde with 2-hydroxy-4,5-dimethoxyacetophenone under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium hydroxide in an ethanol or methanol solvent. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the desired product is formed .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but they likely follow similar synthetic routes as those used in laboratory settings. The scalability of the reaction would involve optimizing reaction conditions to ensure high yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions

(2,5-Dimethoxyphenyl)(2-hydroxy-4,5-dimethoxyphenyl)methanone undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Oxidation: Quinones

    Reduction: Alcohol derivatives

    Substitution: Halogenated or nitrated derivatives

Scientific Research Applications

(2,5-Dimethoxyphenyl)(2-hydroxy-4,5-dimethoxyphenyl)methanone has several scientific research applications:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Studied for its potential bioactive properties, including anticancer and antimicrobial activities.

    Medicine: Investigated for its potential therapeutic effects due to its bioactive properties.

    Industry: Utilized in the development of new materials and chemical products

Mechanism of Action

The mechanism of action of (2,5-Dimethoxyphenyl)(2-hydroxy-4,5-dimethoxyphenyl)methanone involves its interaction with various molecular targets and pathways. The compound’s bioactive properties are attributed to its ability to interact with cellular proteins and enzymes, leading to the modulation of biological processes. For example, it may inhibit specific enzymes involved in cancer cell proliferation or microbial growth .

Comparison with Similar Compounds

Similar Compounds

  • (2,4-Dimethoxyphenyl)methanol
  • 2,5-Dimethoxyphenylacetic acid
  • 2,5-Dihydroxy-4-methoxybenzaldehyde

Uniqueness

(2,5-Dimethoxyphenyl)(2-hydroxy-4,5-dimethoxyphenyl)methanone is unique due to its specific combination of methoxy and hydroxy substituents on the aromatic rings, which contribute to its distinct chemical and biological properties. This structural uniqueness allows it to exhibit different reactivity and bioactivity compared to similar compounds .

Properties

CAS No.

88133-95-3

Molecular Formula

C17H18O6

Molecular Weight

318.32 g/mol

IUPAC Name

(2,5-dimethoxyphenyl)-(2-hydroxy-4,5-dimethoxyphenyl)methanone

InChI

InChI=1S/C17H18O6/c1-20-10-5-6-14(21-2)12(7-10)17(19)11-8-15(22-3)16(23-4)9-13(11)18/h5-9,18H,1-4H3

InChI Key

JFVOCPIAPHHHQL-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C=C1)OC)C(=O)C2=CC(=C(C=C2O)OC)OC

Origin of Product

United States

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